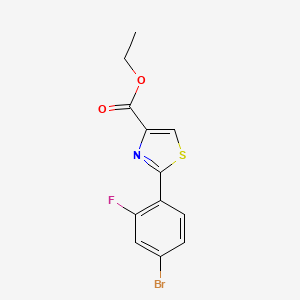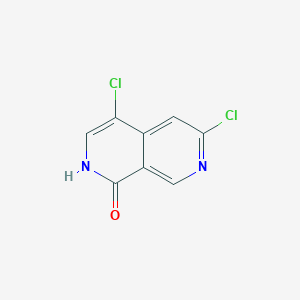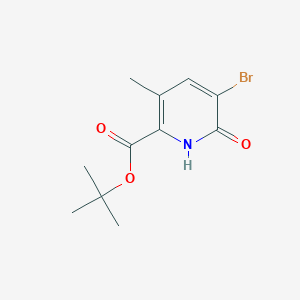
5-(tert-Butyl)-1H-indazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl)-1H-indazole-3-carbaldehyde: is an organic compound belonging to the indazole family. Indazoles are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring. The tert-butyl group at the 5-position and the aldehyde group at the 3-position of the indazole ring make this compound unique. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-1H-indazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the intermediate compound.
tert-Butyl Protection: The aldehyde group is protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 5-position using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 5-(tert-Butyl)-1H-indazole-3-carboxylic acid.
Reduction: 5-(tert-Butyl)-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyl)-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylhydroquinone (TBHQ): A synthetic aromatic organic compound used as a food preservative and antioxidant.
Butylated hydroxytoluene (BHT): A lipophilic organic compound used for its antioxidant properties.
tert-Butyllithium: An organolithium compound used in organic synthesis as a strong base.
Uniqueness
5-(tert-Butyl)-1H-indazole-3-carbaldehyde is unique due to its specific substitution pattern on the indazole ring. The presence of both the tert-butyl group and the aldehyde group provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
5-tert-butyl-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)8-4-5-10-9(6-8)11(7-15)14-13-10/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
YGYNRHSWKWFRNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(NN=C2C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






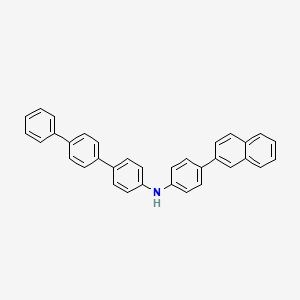
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13660274.png)
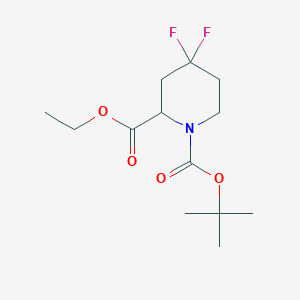
![4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13660283.png)
